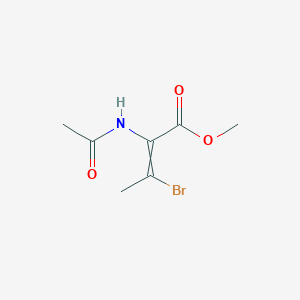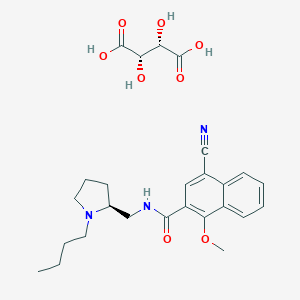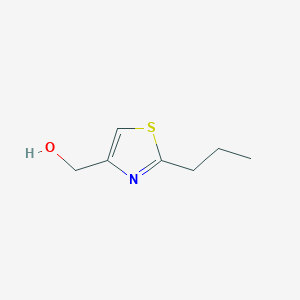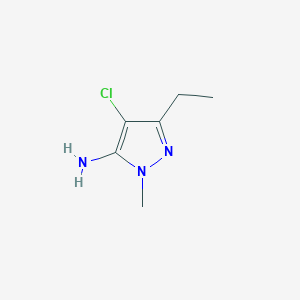
Piperidin-1-yl(pyrrolidin-2-yl)methanone
概要
説明
Synthesis Analysis
The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives involves multi-step chemical reactions, starting from basic piperidine and pyrrolidine scaffolds. For instance, a study on the synthesis of related compounds demonstrates the potential for creating potent and selective inhibitors for dipeptidyl peptidase IV, indicating the relevance of Piperidin-1-yl(pyrrolidin-2-yl)methanone in therapeutic applications (Ammirati et al., 2009). The synthesis typically involves condensation reactions, amide bond formation, and sometimes, complex cyclization steps to introduce the desired functional groups at specific positions on the core structure.
Molecular Structure Analysis
The molecular structure of Piperidin-1-yl(pyrrolidin-2-yl)methanone and its derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the compound's conformation and the geometric disposition of its functional groups. For example, research on related compounds shows the piperidine ring adopting a chair conformation, indicative of the structural stability and potential bioactive conformation of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives (Karthik et al., 2021).
Chemical Reactions and Properties
Piperidin-1-yl(pyrrolidin-2-yl)methanone undergoes various chemical reactions, reflecting its reactivity and the influence of its structural components on its chemical behavior. The compound's functional groups, such as the ketone and amine, play crucial roles in its reactivity, facilitating reactions like nucleophilic additions, substitutions, and the formation of cyclic structures under specific conditions. Studies on related compounds highlight the importance of the piperidine and pyrrolidine rings in engaging in reactions that enhance the compound's pharmacological profile (Tsuno et al., 2017).
Physical Properties Analysis
The physical properties of Piperidin-1-yl(pyrrolidin-2-yl)methanone, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals. The crystalline structure, in particular, affects the compound's stability and solubility, key factors in drug formulation (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties of Piperidin-1-yl(pyrrolidin-2-yl)methanone, including acidity, basicity, and reactivity towards different reagents, are essential for understanding its behavior in biological systems and its mechanism of action as a potential therapeutic agent. The presence of both piperidine and pyrrolidine rings contributes to the compound's basic nature, affecting its interaction with biological targets and its pharmacokinetics and pharmacodynamics profiles (Sharma et al., 2012).
科学的研究の応用
Dipeptidyl Peptidase IV Inhibitor for Diabetes Treatment : A derivative, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), was studied for its pharmacokinetics and metabolism. It was found to be a dipeptidyl peptidase IV inhibitor, potentially beneficial for treating type 2 diabetes. The compound showed rapid absorption and was primarily excreted in urine and feces. Its metabolism involved hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation involving pyrimidine ring scission. Phase II metabolic pathways included carbamoyl glucuronidation, glucosidation, and conjugation with creatinine (Sharma et al., 2012).
Oral Bioavailability for Diabetes Treatment : Another study on the same derivative found it to be a potent and selective compound with high oral bioavailability, making it a promising candidate for diabetes treatment (Ammirati et al., 2009).
Synthesis of Related Compounds : There's research on the synthesis of various related compounds, such as (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride and other derivatives. These studies focus on the chemical processes and yields of these compounds, indicating their potential applications in organic chemistry and pharmaceuticals (Zheng, 2010).
Thermal and Optical Studies : A compound titled [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, with studies focusing on its thermal and optical properties, structure, and theoretical calculations. This suggests its potential application in material science and molecular engineering (Karthik et al., 2021).
Antimicrobial Activity : Derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Activity : Derivatives with the piperidine framework were synthesized and exhibited antiproliferative activity against human leukemia cells. This highlights the potential use of these compounds in cancer research and treatment (Vinaya et al., 2011).
TRPV4 Antagonists for Pain Treatment : A series of derivatives were identified as selective TRPV4 channel antagonists and showed analgesic effects in animal models, indicating their potential application in pain management (Tsuno et al., 2017).
将来の方向性
The future directions for research on Piperidin-1-yl(pyrrolidin-2-yl)methanone could involve further exploration of its synthesis methods, investigation of its chemical reactions, and detailed study of its physical and chemical properties. Additionally, its potential biological activities and applications could be explored .
作用機序
Target of Action
Piperidin-1-yl(pyrrolidin-2-yl)methanone is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to exhibit a range of pharmacological activities .
特性
IUPAC Name |
piperidin-1-yl(pyrrolidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSMIPLWRXVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(pyrrolidin-2-yl)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)







![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)

